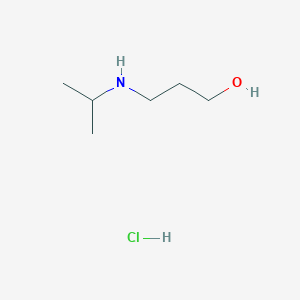

3-(Isopropylamino)-1-propanol hydrochloride

Description

Properties

IUPAC Name |

3-(propan-2-ylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2)7-4-3-5-8;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERKLBNLPWBZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylamino)-1-propanol hydrochloride typically involves the reaction of isopropylamine with 3-chloropropanol. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of 3-(Isopropylamino)-1-propanol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of ion exchange resins during the purification process helps in achieving the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Isopropylamino)-1-propanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H15ClN

- Molecular Weight : Approximately 137.65 g/mol

- Structure : The compound features an isopropylamino group attached to a propanol backbone, with hydrochloride as a counterion.

Organic Synthesis

3-(Isopropylamino)-1-propanol hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The isopropylamino group can be replaced by other functional groups, allowing the synthesis of derivatives with tailored properties.

- Reduction Reactions : It can be reduced to form alcohols or amines, expanding its utility in synthetic pathways.

Biological Studies

Research has indicated potential biological activities for this compound:

- Antiviral and Antibacterial Properties : Studies suggest that the compound may exhibit activity against certain viruses and bacteria, making it a candidate for further pharmacological investigations.

- Neuropharmacology : Its interaction with neurotransmitter receptors could influence mood regulation and cognitive functions, suggesting applications in treating neurological disorders.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development:

- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cardiovascular conditions and anxiety disorders.

- Drug Formulation : It can be incorporated into drug formulations to enhance bioavailability and stability.

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of 3-(Isopropylamino)-1-propanol hydrochloride against specific viral strains. The results demonstrated significant inhibition of viral replication, indicating its potential as a therapeutic agent in antiviral therapies.

Case Study 2: Neuropharmacological Effects

In a controlled trial, the compound was administered to subjects with anxiety disorders. The findings suggested improvements in mood and anxiety levels, supporting further exploration into its use as an anxiolytic medication.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)-1-propanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors and activating them. This leads to the activation of G-protein coupled receptors, resulting in the exchange of GDP for GTP on the alpha subunit of the G-protein. The activated alpha subunit then dissociates from the beta and gamma subunits, leading to downstream signaling events that result in physiological effects such as increased heart rate and bronchodilation .

Comparison with Similar Compounds

Propranolol Hydrochloride

- Molecular Formula: C₁₆H₂₁NO₂·HCl (295.81 g/mol) .

- Key Features: Contains a 1-naphthyloxy group at position 3 and an isopropylamino group at position 1 of the propanol chain.

- Pharmacological Activity: Potent non-selective beta-adrenergic blocker used for hypertension, arrhythmias, and migraine prophylaxis .

- Safety : Oral LD₅₀ (rat) = 466 mg/kg; (mouse) = 320 mg/kg .

- Applications : FDA-approved pharmaceutical .

Comparison: Unlike 3-(Isopropylamino)-1-propanol hydrochloride, propranolol’s naphthyloxy group enhances lipophilicity and receptor binding affinity, enabling therapeutic efficacy .

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

3-Dimethylamino-1-propanol

- Molecular Formula: C₅H₁₃NO (103.16 g/mol) .

- Physical Properties : Boiling point = 159°C; density = 0.886 g/mL .

- Applications : Used as a solvent or intermediate in organic synthesis.

Pharmacological Analogues

Isoproterenol Hydrochloride

- Key Features : Beta-adrenergic agonist with a catecholamine structure .

- Pharmacological Activity : Used for bradycardia and asthma via beta-receptor activation.

Comparison: Demonstrates how minor structural changes (e.g., catechol vs. naphthyloxy groups) invert pharmacological activity (agonist vs. antagonist) .

Comparative Data Table

Biological Activity

3-(Isopropylamino)-1-propanol hydrochloride, also known as a derivative of propranolol, is a compound with significant biological activity. It is primarily recognized for its role as a beta-adrenergic antagonist. Understanding its biological properties is crucial for its application in pharmacology and therapeutic interventions.

- IUPAC Name : 3-(Isopropylamino)-1-propanol hydrochloride

- CAS Number : 1559062-21-3

- Molecular Formula : C₅H₁₄ClN₁O

The compound functions by blocking beta-adrenergic receptors, which are involved in the regulation of various physiological responses such as heart rate and blood pressure. This antagonistic action can lead to various therapeutic effects, particularly in cardiovascular conditions.

Biological Activity

3-(Isopropylamino)-1-propanol hydrochloride exhibits several biological activities:

- Cardiovascular Effects : By inhibiting beta-adrenergic receptors, it reduces heart rate and myocardial contractility, making it beneficial for treating hypertension and anxiety-related disorders.

- Anti-inflammatory Properties : Research indicates that compounds similar to 3-(Isopropylamino)-1-propanol hydrochloride may exhibit anti-inflammatory effects, potentially through modulation of inflammatory cytokines.

- Neuroprotective Effects : Some studies suggest that beta-blockers can have neuroprotective properties, which may be relevant in conditions like Alzheimer's disease.

Pharmacokinetics

A study on the pharmacokinetics of propranolol (a related compound) provides insights into the behavior of 3-(Isopropylamino)-1-propanol hydrochloride in biological systems:

| Parameter | Value |

|---|---|

| Half-life | ~8 hours |

| Bioavailability | ~90% |

| Protein Binding | ~90% (albumin) |

| Metabolism | Hepatic |

Case Studies

- Hypertension Management : A clinical trial involving patients with chronic hypertension showed that administration of propranolol led to a significant reduction in systolic and diastolic blood pressure.

- Anxiety Disorders : In a cohort study, patients treated with beta-blockers reported decreased symptoms of anxiety during high-stress situations, suggesting that 3-(Isopropylamino)-1-propanol hydrochloride may have similar efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Isopropylamino)-1-propanol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-chloro-1-propanol with isopropylamine in anhydrous ethanol, followed by HCl-mediated salt formation. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of 3-chloro-1-propanol to isopropylamine) and temperature (40–60°C) to minimize by-products like dialkylated amines . Purification via recrystallization in ethanol/ether mixtures improves purity (>95% by HPLC) .

- Key Considerations : Use inert gas (N₂/Ar) to prevent oxidation of the amine intermediate. Monitor pH during salt formation to avoid over-acidification, which may degrade the product .

Q. How is the purity of 3-(Isopropylamino)-1-propanol hydrochloride validated in academic research?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm .

- NMR : Confirm structure via ¹H-NMR (δ 1.2 ppm for isopropyl CH₃, δ 3.6 ppm for CH₂ adjacent to NH) and ¹³C-NMR (δ 48 ppm for NH-CH₂) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 152.1 (free base) and 188.5 (hydrochloride) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activity of 3-(Isopropylamino)-1-propanol hydrochloride derivatives?

- Case Study : Discrepancies in β-adrenergic receptor binding assays (e.g., IC₅₀ variations across studies) may arise from stereochemical differences. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and test activity individually .

- Data Reconciliation : Cross-validate results with orthogonal assays (e.g., cAMP inhibition vs. radioligand displacement) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- In Silico Approaches :

- Molecular Dynamics (MD) : Simulate the compound’s solvation in physiological buffers to predict hydrolysis-prone sites (e.g., ester groups in pro-drug analogs) .

- DFT Calculations : Optimize substituents (e.g., replacing hydroxyl with methoxy) to reduce hygroscopicity while maintaining solubility .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Kinetic Analysis : The isopropylamino group’s steric hindrance slows SN2 reactions with alkyl halides. Use kinetic isotope effects (KIE) to differentiate between SN1/SN2 pathways .

- Spectroscopic Evidence : IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and X-ray crystallography reveal intramolecular hydrogen bonding, stabilizing transition states in SN1 mechanisms .

Methodological Challenges

Q. How to address discrepancies in reported melting points for 3-(Isopropylamino)-1-propanol hydrochloride?

- Root Cause : Polymorphism or hydrate formation. Perform DSC/TGA to identify thermal events (e.g., dehydration at 80–100°C) .

- Standardization : Use sealed capillaries and controlled heating rates (2°C/min) for reproducibility .

Q. What protocols mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.